molecular formula C20H27N7O8S2 B2400460 Prexasertib (dimesylate) CAS No. 1234015-58-7

Prexasertib (dimesylate)

Cat. No. B2400460
CAS RN: 1234015-58-7
M. Wt: 557.6
InChI Key: HXYBEKZGRNUTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It was developed by Eli Lilly but the company announced in 2019 it was dropping prexasertib from active development .


Synthesis Analysis

Automated synthesis of prexasertib and derivatives has been enabled by continuous-flow solid-phase synthesis . The platform demonstrated a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .


Molecular Structure Analysis

The IUPAC name for Prexasertib is 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile . The molecular formula is C18H19N7O2 and the molar mass is 365.397 g·mol−1 .


Chemical Reactions Analysis

Prexasertib is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of Prexasertib is C18H19N7O2 and the molar mass is 365.397 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Checkpoint Kinase 1 Inhibitor in Pediatric Cancer

Prexasertib, as a checkpoint kinase 1 (CHK1) inhibitor, has demonstrated significant antitumor effects as both monotherapy and in combination with chemotherapy in various preclinical models of pediatric cancer. This suggests its potential effectiveness in treating pediatric malignancies, supporting further investigation in this area (Lowery et al., 2018).

Efficacy in Neuroblastoma and Other Pediatric Cancers

Prexasertib has shown tumor-regressing activity as a single agent for neuroblastoma xenografts, confirming its effectiveness. It also exhibits activity in other pediatric cancer histotypes. These findings underline the importance of further research into combining prexasertib with other agents for treating neuroblastoma and other childhood cancers (Cole et al., 2018).

Potential in High-Grade Serous Ovarian Cancer

Prexasertib, as a CHK1 inhibitor, has shown promise in the treatment of high-grade serous ovarian cancers (HGSOC), especially those that are BRCA wild-type. Clinical trials have indicated its effectiveness in this context, which calls for further exploration of prexasertib in combined regimens for treating HGSOC (Evangelisti et al., 2020).

Prexasertib in Combination with Chemotherapy

Studies have explored the use of prexasertib in combination with various chemotherapy agents, such as gemcitabine, in different types of cancers like head and neck squamous cell carcinoma (HNSCC). The combination of prexasertib with chemotherapy has shown enhanced therapeutic effects, indicating a potential role in combination therapy strategies (Gadhikar & Myers, 2018).

CHK1 Inhibition and NOTCH Signaling in HNSCC

Prexasertib has been found to suppress NOTCH signaling in head and neck squamous cell carcinoma, enhancing the cytotoxicity of cisplatin and radiation. This suggests its potential as a part of combination therapy to increase clinical benefits in HNSCC treatment (Zeng et al., 2020).

Pediatric Bone and Soft Tissue Sarcoma

Prexasertib has shown high activity as both monotherapy and in combination with chemotherapy in preclinical models of pediatric bone and soft tissue sarcoma. This supports its potential application in treating these specific types of pediatric cancers (Lowery et al., 2018).

Safety And Hazards

The safety data sheet of Prexasertib indicates that it may emit irritant fumes during combustion . More detailed safety and hazard information are not available in the search results.

Future Directions

Research continues into the efficacy of prexasertib in the treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma . The CHK1 inhibitor prexasertib exhibits monotherapy activity in high-grade serous ovarian cancer models and sensitizes to PARP inhibition . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

properties

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYBEKZGRNUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib (dimesylate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.